(Propylsulfanyl)methanol
Description
(Propylsulfanyl)methanol, systematically named [4-(Propylsulfanyl)phenyl]methanol (IUPAC), is an organosulfur compound with the molecular formula C₁₀H₁₄OS (molecular weight: 182.28 g/mol). Its structure consists of a phenyl ring substituted with a hydroxymethyl (-CH₂OH) group at the para position and a propylsulfanyl (-S-C₃H₇) group . Key identifiers include:
Properties
CAS No. |
62839-42-3 |
|---|---|
Molecular Formula |
C4H10OS |
Molecular Weight |
106.19 g/mol |
IUPAC Name |
propylsulfanylmethanol |
InChI |
InChI=1S/C4H10OS/c1-2-3-6-4-5/h5H,2-4H2,1H3 |
InChI Key |
ALNLHBUPMBTWEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
(Propylsulfanyl)methanol can be synthesized through various methods. One common approach involves the reaction of propyl mercaptan (propylthiol) with formaldehyde under acidic conditions. The reaction typically proceeds as follows: [ \text{CH}_3\text{CH}_2\text{CH}_2\text{SH} + \text{HCHO} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{S}\text{CH}_2\text{OH} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts may also be employed to facilitate the reaction and improve selectivity.
Chemical Reactions Analysis
Types of Reactions
(Propylsulfanyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Propylsulfanyl aldehyde or propylsulfanyl carboxylic acid.
Reduction: Propylsulfanyl alkane.
Substitution: Propylsulfanyl halides.
Scientific Research Applications
(Propylsulfanyl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Propylsulfanyl)methanol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the propylsulfanyl group can influence the compound’s reactivity and binding affinity. These interactions can modulate biological processes and chemical reactions.
Comparison with Similar Compounds
Structural Isomers: Branching Effects
[4-(Propan-2-ylsulfanyl)phenyl]methanol () is a structural isomer of (propylsulfanyl)methanol, where the propyl chain is branched (isopropyl group). Such structural variations are critical in drug design, where branching can enhance metabolic stability or reduce toxicity .
Sulfur Oxidation State: Sulfanyl vs. Sulfonyl
[4-(Prop-2-yne-1-sulfonyl)phenyl]methanol () replaces the sulfanyl (-S-) group with a sulfonyl (-SO₂-) group. Sulfonyl groups are strongly electron-withdrawing, increasing the acidity of adjacent protons (e.g., -CH₂OH) and altering reactivity in nucleophilic substitutions. This compound’s alkyne substituent also introduces rigidity, affecting conjugation in aromatic systems .
Functional Group Substitutions
- [4-(Propylsulfamoyl)phenyl]boronic acid (): Replaces the hydroxymethyl group with a boronic acid (-B(OH)₂) and the sulfanyl with sulfamoyl (-SO₂NH₂). Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions, while sulfamoyl groups enhance hydrogen-bonding capacity, influencing solubility and target binding in medicinal chemistry .
- [4-(Propylthio)phenyl]amine hydrochloride (): Substitutes -CH₂OH with an amine (-NH₂), which is protonated to -NH₃⁺Cl⁻. This increases water solubility and basicity, making it suitable for ionic interactions in drug-receptor binding .
Heterocyclic Derivatives
1-Methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl)methanol () incorporates a pyrazole ring instead of benzene. Such heterocycles are common in agrochemicals and pharmaceuticals due to their metabolic stability .
α-Glucosidase Inhibitory Activity
Benzimidazole derivatives containing the propylsulfanyl group, such as 2-[(substituted phenyl)methylidene]-N-[6-(propylsulfanyl)-1H-benzimidazol-2-yl]hydrazine-1-carboxamide , exhibit potent α-glucosidase inhibition (IC₅₀: 12.88–44.35 μg/mL vs. acarbose: 40.06 μg/mL) . The propylsulfanyl moiety likely enhances lipophilicity, improving membrane permeability and target engagement.
Pharmacological Potential vs. Simpler Analogues
Comparatively, sulfonyl or amine derivatives (–11) may exhibit divergent pharmacokinetic profiles due to differences in polarity and electronic effects.
Data Tables
Table 1: Structural and Functional Comparisons
Biological Activity
(Propylsulfanyl)methanol is a compound characterized by its unique structural features, including a hydroxyl group and a propylsulfanyl moiety. This combination suggests potential biological activities that merit investigation. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Chemical Formula: CHOS
- Molecular Weight: 105.18 g/mol
The presence of the hydroxyl group enhances solubility in biological systems, while the propylsulfanyl group influences reactivity and binding properties, which are crucial for biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through:
- Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, potentially modulating their functions.
- Nucleophilic Attack: The sulfur atom in the propylsulfanyl group may participate in nucleophilic substitution reactions, affecting enzymatic pathways and cellular processes.
Antimicrobial Activity
Research indicates that compounds with sulfanyl groups often exhibit antimicrobial properties. The specific activity of this compound against various pathogens remains to be fully elucidated, but similar compounds have demonstrated effectiveness against bacteria and fungi.
Antioxidant Properties
Compounds containing sulfur have been linked to antioxidant activities. The potential of this compound to scavenge free radicals could contribute to protective effects against oxidative stress in biological systems.
Case Study 1: Methanol Poisoning
A relevant context for understanding the implications of this compound is its relationship to methanol toxicity. A study reported cases of methanol poisoning resulting in severe metabolic disturbances and organ failure. While this does not directly involve this compound, it highlights the importance of understanding alcohol derivatives in toxicological assessments .
Case Study 2: Synthesis and Biological Evaluation
In a study investigating various sulfanyl compounds, this compound was synthesized and evaluated for its biological activity. Preliminary results indicated potential interactions with cellular pathways that could be leveraged for therapeutic applications.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Methanol | Simple alcohol | Toxicity, metabolic disturbances |
| Ethanol | Simple alcohol | Antimicrobial, psychoactive |
| Propanol | Simple alcohol | Solvent properties |
| This compound | Alcohol with sulfanyl | Potential antimicrobial/antioxidant |
The unique presence of the sulfanyl group in this compound differentiates it from other simple alcohols, potentially endowing it with distinct biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
